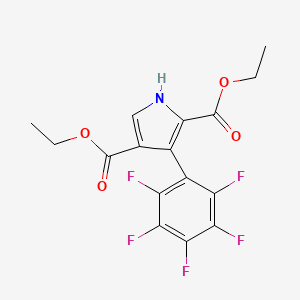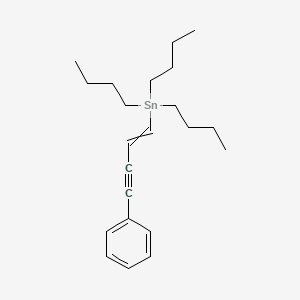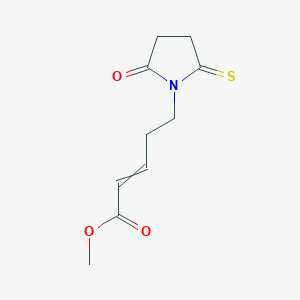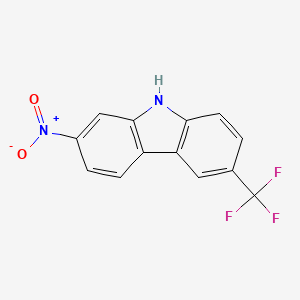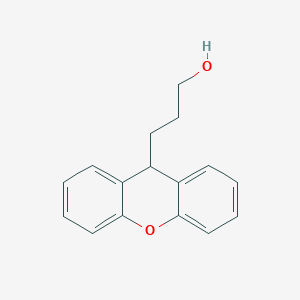![molecular formula C15H18N2O2 B12592917 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one CAS No. 645475-54-3](/img/structure/B12592917.png)
3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one is a chemical compound with a unique structure that combines a quinoxaline core with a hydroxycyclohexylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Hydroxycyclohexylmethyl Group: This step involves the reaction of the quinoxaline core with a hydroxycyclohexylmethyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The quinoxaline core can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dihydroquinoxaline.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Known for its use as a photoinitiator in UV-curable coatings.
2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester: Used in regioselective synthesis and radical generation.
Uniqueness
3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one is unique due to its combination of a quinoxaline core with a hydroxycyclohexylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
645475-54-3 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H18N2O2/c18-14-13(10-15(19)8-4-1-5-9-15)16-11-6-2-3-7-12(11)17-14/h2-3,6-7,19H,1,4-5,8-10H2,(H,17,18) |
InChIキー |
RTASURMODNSMGZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC2=NC3=CC=CC=C3NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


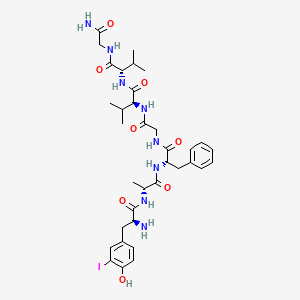

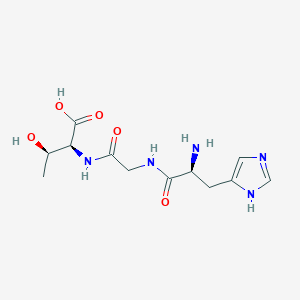
phosphane](/img/structure/B12592854.png)
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)
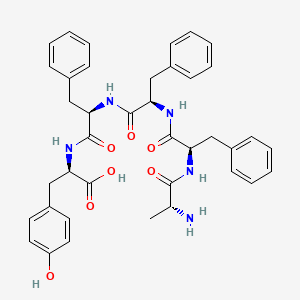

![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)
